Cas no 46133-07-7 ((ne)-n-[[3-[(e)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine)

(ne)-n-[[3-[(e)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine structure
46133-07-7 structure
Product Name:(ne)-n-[[3-[(e)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
CAS No:46133-07-7
MF:C8H8N2O2
MW:164.161321640015
CID:930220
PubChem ID:6112260
Update Time:2025-04-19

(ne)-n-[[3-[(e)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • (ne)-n-[[3-[(e)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
    • 1,3-benzenedialdoxime
    • 1,3-benzenedicarboxaldoxime
    • 3-((hydroxyimino)methyl)benzaldoxime
    • benzene-1,3-dicarboxladehyde dioxime
    • isophthalaldehyde dioxime
    • isophthalaldehyde-dioxime
    • isophthalaldioxime
    • NSC160240
    • 46133-07-7
    • SCHEMBL5666137
    • DTXSID70430658
    • Inchi: 1S/C8H8N2O2/c11-9-5-7-2-1-3-8(4-7)6-10-12/h1-6,11-12H/b9-5-,10-6-
    • InChI Key: ASXTXOMUMSZVPY-OZDSWYPASA-N
    • SMILES: O/N=C\C1C=CC=C(/C=N\O)C=1

Computed Properties

  • Exact Mass: 164.05900
  • Monoisotopic Mass: 164.058578
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 65.2

Experimental Properties

  • Density: 1.2
  • Boiling Point: 315.814°C at 760 mmHg
  • Flash Point: 192.292°C
  • Refractive Index: 1.567
  • PSA: 65.18000
  • LogP: 1.30280
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